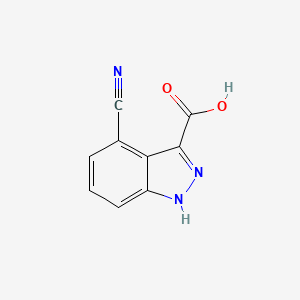

4-cyano-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyano-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(9(13)14)12-11-6/h1-3H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNCDNOZENBPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646711 | |

| Record name | 4-Cyano-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-33-2 | |

| Record name | 4-Cyano-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Cyano-1H-Indazole-3-Carboxylic Acid

[1][2]

Executive Summary

4-cyano-1H-indazole-3-carboxylic acid (CAS: 1000341-33-2) is a highly specialized heterocyclic building block used in the design of kinase inhibitors, receptor antagonists, and fragment-based drug discovery (FBDD) campaigns.[1][2][3][4][5][6][7] Distinguished by the presence of a nitrile (cyano) group at the peri-position (C4) relative to the carboxylic acid (C3), this scaffold offers a unique electronic and steric profile compared to the unsubstituted parent indazole.[1][2]

This guide provides a comprehensive technical analysis of its structural properties, validated synthetic pathways, and application logic in medicinal chemistry.[1][2]

Part 1: Structural & Electronic Profile

Core Architecture

The molecule consists of a 1H-indazole core substituted with a carboxylic acid at position 3 and a cyano group at position 4.[1][2][3][4]

-

Electronic Synergies: The C4-cyano group is a strong electron-withdrawing group (EWG).[1][2] Its position ortho to the C3-carboxylic acid exerts a significant inductive effect (-I), stabilizing the carboxylate anion.[1][2] Consequently, the pKa of the carboxylic acid is expected to be lower (more acidic) than that of unsubstituted indazole-3-carboxylic acid.[1][2]

-

Acidity of N1-H: The electron-deficient nature of the benzene ring (due to the CN group) also increases the acidity of the N1 proton, potentially altering the tautomeric equilibrium between 1H- and 2H-indazoles, though the 1H-form typically remains dominant in solution.[1][2]

-

Steric Environment: While the cyano group is linear and has a relatively small steric radius (A-value ~0.2), its location at C4 creates a "molecular cleft" with the C3 substituent.[1][2] This prevents free rotation of bulky groups at C3, locking the conformation of amides or esters derived from this acid.[1][2]

Physicochemical Properties (Predicted)

| Property | Value / Description | Impact on Drug Design |

| Formula | C₉H₅N₃O₂ | Low MW, ideal for Fragment-Based Design |

| MW | 187.15 g/mol | High Ligand Efficiency (LE) potential |

| H-Bond Donors | 2 (COOH, NH) | Critical for active site anchoring |

| H-Bond Acceptors | 3 (CN, C=O, N2) | CN provides a distinct vector for H-bonding |

| pKa (COOH) | ~3.0 - 3.5 (Est.)[1][2] | More acidic than benzoic acid analogs |

| IR Signature | ~2220–2240 cm⁻¹ | Diagnostic Nitrile Stretch (weak/sharp) |

Part 2: Synthetic Pathways & Protocols[2]

The synthesis of 4-substituted indazole-3-carboxylic acids is non-trivial due to the crowding at the C3-C4 interface.[1][2] Two primary strategies are chemically viable: The Diazotization-Cyclization Route (recommended for scale) and the Isatin Ring-Opening Route .[1][2]

Strategy A: Diazotization of Phenylacetic Acid Precursors (Recommended)

This method constructs the indazole ring with the substituents already in place, avoiding difficult late-stage functionalization.[1][2]

Caption: Synthesis via diazotization of o-aminophenylacetic acid derivatives.[1][2][8]

Detailed Protocol (Adapted from CN112778203A & J. Am. Chem. Soc. 1952)

Prerequisite: Start with methyl 2-amino-3-cyanophenylacetate .[1][2] If this specific precursor is unavailable, it must be synthesized via nitration of 2-cyanophenylacetic acid followed by reduction.[1][2]

-

Diazotization:

-

Dissolve methyl 2-amino-3-cyanophenylacetate (1.0 equiv) in glacial acetic acid.

-

Cool the solution to 0–5 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Alternatively, use tert-butyl nitrite in organic solvent (e.g., chloroform) for anhydrous conditions.[1][2]

-

-

Cyclization:

-

Hydrolysis (to Free Acid):

-

Purification:

Strategy B: Palladium-Catalyzed Cyanation (Alternative)

If the 4-bromo analog is available, a Rosenmund-von Braun reaction or modern Pd-catalyzed cyanation can be used.[1][2]

-

Substrate: Methyl 4-bromo-1H-indazole-3-carboxylate.[1][2] (Note: Protect N1 with THP or SEM to prevent catalyst poisoning).[1][2]

-

Reagents: Zn(CN)₂, Pd(PPh₃)₄ or Pd₂(dba)₃/dppf, DMF, 120 °C.[1][2]

-

Risk: High steric hindrance at C4 may reduce yield; hydrolysis of the nitrile to amide is a side reaction during deprotection.[2]

Part 3: Medicinal Chemistry Applications[2][7][10]

Scaffold Hopping & Bioisosterism

This molecule serves as a rigidified, polar bioisostere for:

-

Indole-3-carboxylic acids: The extra nitrogen (N2) provides an additional H-bond acceptor.[1][2]

-

Naphthalene derivatives: Improves solubility and metabolic stability.[2]

Kinase Inhibitor Design (ATP Pocket)

Indazole-3-carboxylic acids are privileged scaffolds for targeting the ATP-binding site of kinases.[1][2]

-

Binding Mode: The indazole NH and N2 often form a bidentate H-bond interaction with the kinase hinge region.[1][2]

-

The C4-Cyano Role: The C4 position points towards the "gatekeeper" residue or the solvent-exposed front, depending on the specific kinase.[1][2] The cyano group can pick up specific water-mediated H-bonds or induce a dipole interaction that improves selectivity over off-target kinases.[1][2]

Caption: Structure-Activity Relationship (SAR) vectors for the 4-cyano-indazole scaffold.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical data should be expected:

-

¹H NMR (DMSO-d₆, 500 MHz):

-

¹³C NMR:

-

Mass Spectrometry (ESI):

References

-

Snyder, H. R., et al. (1952).[1][2] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009-2012.[1][2] Link

-

Sichuan University. (2021).[1][2] Process for the preparation of 1H-indazole-3-carboxylic acid derivatives.[1][2][7][9][8] CN112778203A.[1][2] Link

-

Yoshida, T., et al. (1996).[1][2] Practical Synthesis of 1H-Indazole-3-Carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2712.[1][2] Link

-

BLD Pharm. (2024).[1][2] Product Datasheet: this compound (CAS 1000341-33-2).[1][2][3][5][6]Link[1][2]

Sources

- 1. hycell.tw [hycell.tw]

- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 7-Bromo-4-cyano-1H-indazole-3-carboxylic acid | C9H4BrN3O2 | CID 163259078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4498-67-3|Indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 797804-53-6|5-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

Technical Monograph: 4-Cyano-1H-indazole-3-carboxylic Acid

CAS Number: 1000341-33-2 Molecular Formula: C₉H₅N₃O₂ Molecular Weight: 187.15 g/mol

Executive Summary

4-Cyano-1H-indazole-3-carboxylic acid (CAS 1000341-33-2) is a specialized heterocyclic building block utilized in the design of high-affinity small molecule inhibitors.[1] Belonging to the indazole-3-carboxylic acid family—a scaffold historically validated by 5-HT3 antagonists like Granisetron—this specific 4-cyano derivative represents a strategic "electronic and steric" modification.

In medicinal chemistry, the introduction of a nitrile group at the C4 position serves two critical functions:

-

Electronic Modulation: It significantly lowers the pKa of the indazole NH and the carboxylic acid, altering solubility and hydrogen-bond donor (HBD) acidity.

-

Vector Exploration: The C4-cyano group projects into specific sub-pockets (e.g., the "gatekeeper" region in kinase ATP-binding sites), offering a vector distinct from the standard 5- or 6-substituted indazoles.

This guide details the synthetic pathways, physicochemical properties, and application logic for this compound in drug discovery.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

| Property | Data | Note |

| CAS Number | 1000341-33-2 | Unique identifier for the free acid form.[1][2][3][4] |

| IUPAC Name | This compound | |

| SMILES | N#Cc1cccc2[nH]nc(C(=O)O)c12 | |

| Appearance | Off-white to pale yellow solid | Typical of electron-deficient indazoles. |

| Melting Point | >240 °C (Decomposition) | High lattice energy due to intermolecular H-bonding. |

| pKa (Calc) | ~3.5 (COOH), ~11.0 (Indazole NH) | More acidic than unsubstituted indazole (pKa ~13.8) due to CN electron withdrawal. |

| Solubility | Low in water; Soluble in DMSO, DMF | Requires polar aprotic solvents for stock solutions. |

Synthetic Methodologies

Synthesis of 4-functionalized indazoles is synthetically demanding due to steric crowding at the peri-position (C4) relative to the C3 substituent. Two primary routes are established: the Modern Medicinal Chemistry Route (via Palladium Catalysis) and the Process Chemistry Route (via Cyclization).

Route A: Late-Stage Cyanation (Recommended for Lab Scale)

This route utilizes the commercially available 4-bromo-1H-indazole-3-carboxylic acid (or its ester) and employs a transition-metal-catalyzed cyanation. This method is preferred for its reliability and functional group tolerance.

Protocol:

-

Esterification: Protect the carboxylic acid (if starting from acid) as a methyl ester to prevent catalyst poisoning.

-

Cyanation: React methyl 4-bromo-1H-indazole-3-carboxylate with Zinc Cyanide (Zn(CN)₂) using a Palladium(0) catalyst.

-

Hydrolysis: Saponify the ester to yield the free acid.

Step-by-Step Protocol (Representative):

-

Reagents: Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.05 eq), dppf (0.1 eq), DMF (anhydrous).

-

Procedure:

-

Charge a microwave vial with the bromo-ester, Zn(CN)₂, Pd catalyst, and ligand under Argon.

-

Add degassed DMF. Seal and heat to 120°C for 2–4 hours (or microwave at 140°C for 1 hour).

-

Workup: Dilute with EtOAc, wash with 1M NaOH (to remove zinc salts/cyanide traces—CAUTION ), then brine. Dry organic layer and concentrate.[5]

-

Hydrolysis: Dissolve intermediate in THF/MeOH (1:1). Add LiOH (3.0 eq, aq). Stir at 60°C until TLC shows consumption. Acidify with 1M HCl to precipitate the target acid (CAS 1000341-33-2).

-

Route B: De Novo Cyclization (Diazo Route)

For larger scales, starting from 2-amino-6-cyanobenzoic acid derivatives avoids expensive Pd catalysts but requires careful handling of diazonium intermediates.

Figure 1: Recommended synthetic workflow via late-stage cyanation of the 4-bromo precursor.

Medicinal Chemistry Applications

The this compound scaffold is a "privileged structure" in kinase and receptor modulator design.

Kinase Inhibition (ATP-Competitive)

In many kinase inhibitors (e.g., targeting JAK, VEGFR, or GSK-3), the indazole core mimics the adenine ring of ATP.

-

N1/N2 Interaction: The indazole nitrogens form a donor-acceptor pair with the kinase hinge region.

-

C4-Cyano Role: The C4 position is often exposed to the "solvent front" or interacts with the gatekeeper residue. A cyano group here provides a rigid, linear dipole that can pick up specific water-mediated hydrogen bonds or π-interactions without incurring the high steric penalty of a methyl or chloro group.

CRAC Channel Blockers

Research indicates that indazole-3-carboxamides are potent blockers of Calcium Release-Activated Calcium (CRAC) channels. The regiochemistry is vital; 4-substitution forces the C3-amide out of planarity, potentially locking the molecule in a bioactive conformation that fits the channel pore more effectively than planar analogs.

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each pharmacophore on the scaffold.

Analytical Characterization Expectations

To validate the identity of CAS 1000341-33-2, the following spectral features should be observed:

-

¹H NMR (DMSO-d₆):

-

Indazole Protons: A distinct pattern for the 3 aromatic protons (H5, H6, H7). H5 and H7 will appear as doublets (or dd), and H6 as a triplet (or dd).

-

Shift Effect: The 4-cyano group is electron-withdrawing, causing a downfield shift of the adjacent H5 proton compared to the unsubstituted parent.

-

Acid Proton: Broad singlet >12.0 ppm (COOH) and >13.0 ppm (Indazole NH).

-

-

IR Spectroscopy:

-

Nitrile Stretch: A sharp, characteristic band at ~2220–2240 cm⁻¹ . This is the diagnostic confirmation of the cyano group.

-

Carbonyl: Strong band at ~1680–1700 cm⁻¹.

-

-

Mass Spectrometry (ESI):

-

Negative Mode (ESI-): [M-H]⁻ = 186.1 m/z (Preferred for carboxylic acids).

-

Positive Mode (ESI+): [M+H]⁺ = 188.2 m/z.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: As a nitrile derivative, ensure no contact with strong acids that could liberate HCN, although the aromatic nitrile is generally stable.

-

Storage: Store at 2–8°C, desiccated. Protect from light.

References

-

Hu, Y., et al. (2013). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Journal of Medicinal Chemistry.

-

Lilly, E., et al. (2023).[6] Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Journal of Organic Chemistry.

-

PubChem. (2025). Indazole-3-carboxylic acid Derivatives. National Library of Medicine.

Sources

- 1. 1077-97-0|5-Iodo-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. 3H-Benzo[e]indazole-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 1201-24-7|5-Methyl-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. EP0915089A2 - Methods of preparing 4-cyano-4-(substituted indazole)cyclohexane-carboxylic acids useful as PDE4 inhibitors - Google Patents [patents.google.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Chemo-Structural Analysis: 4-Cyano-1H-indazole-3-carboxylic Acid

Executive Summary

In the high-stakes environment of fragment-based drug discovery (FBDD), 4-cyano-1H-indazole-3-carboxylic acid represents a critical scaffold. Unlike the ubiquitous unsubstituted indazole-3-carboxylic acid, the introduction of a nitrile group at the C4 position fundamentally alters the electronic landscape of the molecule, influencing pKa, lipophilicity, and binding affinity within kinase ATP-pockets.

This guide provides a definitive technical analysis of this molecule. We move beyond simple database lookups to establish the structural causality of its molecular weight, detail a robust synthesis protocol to ensure isomeric purity, and provide a self-validating analytical workflow for researchers.

Part 1: Structural Identity & Physicochemical Properties

The Molecular Weight Conundrum

In precision stoichiometry, relying on "average" molecular weight can lead to compound library errors. For this compound, the distinction between the parent scaffold and the cyano-substituted target is non-trivial.

Target Molecule: this compound

Molecular Formula:

| Property | Value | Technical Context |

| Average Molecular Weight | 187.16 g/mol | Used for gravimetric measurements (weighing). |

| Monoisotopic Mass | 187.0382 Da | Critical: Used for HRMS (High-Res Mass Spec) identification. Matches the |

| Exact Mass | 187.038176 Da | Theoretical calculation based on IUPAC atomic masses. |

| Parent Scaffold Comparison | 162.15 g/mol | Note: This is the unsubstituted indazole-3-carboxylic acid (C8H6N2O2).[1] Do not confuse the two. |

Electronic Influence of the C4-Cyano Group

The addition of the cyano group (-CN) at position 4 is not merely a mass increase of ~25 Da. It acts as a strong electron-withdrawing group (EWG).

-

Acidity (pKa): The -CN group stabilizes the conjugate base of the carboxylic acid (via inductive effects), likely lowering the pKa compared to the unsubstituted parent (pKa ~3.4).

-

Solubility: The dipole moment increases, potentially altering solubility profiles in polar aprotic solvents (DMSO, DMF) favored in biological assays.

Part 2: Synthetic Pathway (Protocol)

Direct electrophilic cyanation of the indazole core is often regioselective for the wrong positions. Therefore, a self-validating synthetic route relying on a halogenated precursor is the industry standard for high purity.

The "Bromo-Indazole" Strategy

This protocol utilizes a palladium-catalyzed cyanation (Rosenmund–von Braun reaction variant) on a protected ester intermediate to prevent catalyst poisoning by the free acid.

Reagents:

-

Starting Material: 4-bromo-1H-indazole-3-carboxylic acid methyl ester.

-

Cyanating Agent: Zinc cyanide (

). -

Catalyst:

(Tetrakis). -

Solvent: DMF (degassed).

Step-by-Step Workflow

Step 1: Protection (if starting from acid)

-

Reflux 4-bromo-1H-indazole-3-carboxylic acid in Methanol/

(cat.) for 4 hours. -

Validation: TLC (

EtOAc/Hex) shows disappearance of the baseline acid spot.

Step 2: Cyanation (The Critical Step)

-

Charge a Schlenk flask with the bromo-ester (1.0 eq),

(0.6 eq), and -

Evacuate and backfill with Argon (

). -

Add anhydrous DMF. Heat to

for 12 hours. -

Mechanism:[1][2][3][4] Oxidative addition of Pd into the C-Br bond is sterically hindered at C4; high temperature is required.

Step 3: Hydrolysis

-

Treat the 4-cyano-ester with

(2M, aq) in THF/Water (1:1). -

Acidify with

to precipitate the target acid: This compound .

Visualizing the Pathway

The following diagram illustrates the logic flow from precursor selection to final isolation.

Caption: Figure 1. Convergent synthesis strategy via 4-bromo functionalization, ensuring regioselective placement of the nitrile group.

Part 3: Analytical Validation (Self-Validating System)

Trusting the label on a vial is insufficient in rigorous R&D. You must validate the structure using orthogonal methods.

Mass Spectrometry (LC-MS)

-

Expected Ion:

or -

Positive Mode:

. -

Negative Mode:

(Preferred due to the carboxylic acid). -

Fragmentation Pattern:

-

Look for a loss of 44 Da (

) -

Subsequent loss of 27 Da (

) from the indazole core is common in high-energy collisions.

-

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

-

13.5-14.0 ppm: Broad singlet (COOH). Disappears with

- 13.0-13.5 ppm: Broad singlet (Indazole NH).

-

Aromatic Region:

-

The 4-cyano substitution breaks the symmetry and coupling patterns of the benzene ring.

-

Expect a doublet (C5), triplet (C6), and doublet (C7) pattern, but shifted downfield due to the electron-withdrawing -CN and -COOH groups.

-

Analytical Logic Flow

Caption: Figure 2. Go/No-Go decision tree for structural validation prior to biological testing.

References

-

National Institute of Standards and Technology (NIST). (2025).[5] C9H5N3O2 Gas Phase Ion Energetics Data. NIST Chemistry WebBook, SRD 69.[5] [Link]

-

PubChem. (2025).[4][6] Compound Summary: Indazole-3-carboxylic acid (Parent Scaffold Comparison). National Library of Medicine. [Link][7]

-

Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[8] General Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. (Demonstrates Pd-catalysis logic on indazole cores). [Link]

-

Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011).[8] Synthesis of 3-Substituted Indazoles via Pd-Catalyzed Cyclization. Organic Letters, 13(13), 3340–3343.[8] [Link]

Sources

- 1. 4498-67-3|Indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 4. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C9H5N3O2 [webbook.nist.gov]

- 6. CID 57503541 | C2H8O2 | CID 57503541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS RN 4498-67-3 | Fisher Scientific [fishersci.com]

- 8. Indazole synthesis [organic-chemistry.org]

Introduction: The Strategic Importance of the Indazole Scaffold and the Role of Cyano-Substitution

An In-depth Technical Guide to 4-Cyano-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its structural resemblance to purine bases allows it to function as a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The carboxylic acid functional group at the 3-position is a common feature in many biologically active indazoles, often serving as a key interaction point with target proteins or as a handle for further chemical modification.[5][6][7]

This guide focuses on a specific, functionally rich derivative: This compound . The introduction of a cyano (-C≡N) group at the 4-position of the indazole ring is a strategic chemical modification. The cyano group is a potent electron-withdrawing group, which can significantly modulate the electronic properties of the aromatic system. This, in turn, can influence the acidity of the carboxylic acid, the reactivity of the indazole ring, and, most importantly, the compound's interaction with biological targets. The cyano group can also act as a hydrogen bond acceptor, providing an additional point of interaction with protein residues.[8]

This technical guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway, its physicochemical properties, and its potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be established.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1000341-33-2 | [9][10][11] |

| Molecular Formula | C₉H₅N₃O₂ | [9] |

| Molecular Weight | 187.16 g/mol | [9] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. | General knowledge |

| Melting Point | Not reported | - |

Structure:

Figure 1: Chemical structure of this compound.

Proposed Synthesis Workflow

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Nitro-1H-indazole

-

Rationale: This step establishes the indazole core with a nitro group at the 4-position, which will later be converted to the cyano group. The reaction proceeds via an intramolecular cyclization of a diazonium salt.

-

Procedure:

-

Dissolve 2-methyl-3-nitroaniline in a suitable acidic medium (e.g., concentrated hydrochloric acid) and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified time to allow for the formation of the diazonium salt.

-

Allow the reaction to warm to room temperature or gently heat to facilitate the intramolecular cyclization to form 4-nitro-1H-indazole.

-

Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of 4-Nitro-1H-indazole-3-carboxylic acid

-

Rationale: This step introduces the carboxylic acid group at the 3-position of the indazole ring. This is typically achieved by deprotonation at the 3-position with a strong base, followed by quenching with carbon dioxide.[6][7]

-

Procedure:

-

Dissolve 4-nitro-1H-indazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, to deprotonate the 3-position.

-

Stir the reaction mixture at -78 °C for a period to ensure complete deprotonation.

-

Bubble dry carbon dioxide gas through the reaction mixture or add crushed dry ice.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Step 3: Synthesis of 4-Amino-1H-indazole-3-carboxylic acid

-

Rationale: The nitro group is reduced to an amino group, which is a necessary precursor for the Sandmeyer reaction to introduce the cyano group.

-

Procedure:

-

Dissolve 4-nitro-1H-indazole-3-carboxylic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Alternatively, the reduction can be carried out using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid.

-

Filter off the catalyst and concentrate the solvent to obtain the amino-substituted product.

-

Step 4: Synthesis of this compound (Sandmeyer Reaction)

-

Rationale: The Sandmeyer reaction is a classic method for converting an aryl amine to a nitrile via a diazonium salt intermediate.

-

Procedure:

-

Suspend 4-amino-1H-indazole-3-carboxylic acid in a mixture of dilute hydrochloric acid and water and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

-

Spectroscopic Characterization (Expected)

-

¹H NMR:

-

A broad singlet in the downfield region (>13 ppm) corresponding to the carboxylic acid proton.

-

A broad singlet for the N-H proton of the indazole ring.

-

Signals in the aromatic region corresponding to the protons on the benzene ring of the indazole. The chemical shifts and coupling patterns will be influenced by the positions of the cyano and carboxylic acid groups.

-

-

¹³C NMR:

-

A signal for the carboxylic acid carbon (~160-170 ppm).

-

A signal for the cyano carbon (~115-125 ppm).

-

Signals corresponding to the carbons of the indazole ring.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band for the C≡N stretch of the cyano group (~2220-2260 cm⁻¹).

-

A broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).

-

A strong absorption band for the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹).

-

N-H stretching vibration of the indazole ring (~3200-3400 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) corresponding to the molecular weight of the compound (187.16 g/mol ).

-

Characteristic fragmentation patterns, such as the loss of COOH (45 Da) or HCN (27 Da).

-

Applications and Biological Relevance

The indazole-3-carboxylic acid scaffold is a key component in a number of clinically approved drugs and investigational new drugs.[1][4] These compounds often act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

The introduction of a 4-cyano group can have several important implications for the biological activity of the indazole-3-carboxylic acid scaffold:

-

Enhanced Potency: The electron-withdrawing nature of the cyano group can alter the electronic distribution of the indazole ring, potentially leading to stronger interactions with the target protein. Studies on other heterocyclic inhibitors have shown that cyano substitution can lead to significant improvements in inhibitory activity and target residence time.[8]

-

Modulation of Selectivity: The specific placement and electronic properties of the cyano group can influence the selectivity of the compound for different protein kinases or other biological targets.

-

Improved Pharmacokinetic Properties: The cyano group can affect the metabolic stability and cell permeability of the molecule, which are critical parameters in drug development.

-

Novel Interactions: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming additional interactions with the target protein that may not be possible with the unsubstituted parent compound.

Given the known activities of indazole derivatives, this compound and its derivatives are promising candidates for investigation in the following areas:

-

Oncology: As a scaffold for the development of novel kinase inhibitors.

-

Inflammatory Diseases: Due to the known anti-inflammatory properties of some indazoles.

-

Infectious Diseases: Indazole derivatives have shown antibacterial and antiprotozoal activity.[1][2]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for the parent compound, 1H-indazole-3-carboxylic acid, and the presence of the cyano group, the following precautions should be taken:

-

Hazard Classification: The parent compound is classified as harmful if swallowed and causes serious eye irritation.[12][14][15][16] It is prudent to assume that the 4-cyano derivative has a similar or potentially higher level of toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Note on Cyanide Hazard: While the cyano group is covalently bound to the aromatic ring, care should be taken to avoid harsh acidic conditions that could potentially lead to the release of hydrogen cyanide.

Conclusion

This compound is a promising, yet underexplored, building block for the development of novel therapeutic agents. The strategic placement of the cyano group on the privileged indazole scaffold offers exciting opportunities for modulating the biological activity and pharmacokinetic properties of this class of compounds. This guide provides a foundational understanding of this molecule, including a plausible synthetic route and an overview of its potential applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

-

abcr Gute Chemie. (n.d.). AB536910 | CAS 1000341-33-2. Retrieved from [Link]

- Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

-

PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

- National Center for Biotechnology Information. (2021). Indazole to 2-cyanoindole scaffold progression for mycobacterial lipoamide dehydrogenase inhibitors achieves extended target residence time and improved antibacterial activity. ACS Infectious Diseases, 7(10), 2845–2856.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 1H-Indazole-3-carboxylic acid.

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

- ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.

-

ResearchGate. (2015). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

- ResearchGate. (2026). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole.

- ScienceDirect. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Alichem. (n.d.). Safety Data Sheet - this compound.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Indazole to 2-cyanoindole scaffold progression for mycobacterial lipoamide dehydrogenase inhibitors achieves extended target residence time and improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AB536910 | CAS 1000341-33-2 – abcr Gute Chemie [abcr.com]

- 10. 4-CYANO-3-(1H)INDAZOLE CARBOXYLIC ACID CAS#: 1000341-33-2 [m.chemicalbook.com]

- 11. 1H-Indazole-3-carboxylic acid, 4-cyano- [mail.sobekbio.com]

- 12. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

Structural Elucidation and Analytical Profiling of 4-Cyano-1H-indazole-3-carboxylic Acid

[1]

Executive Summary & Pharmacological Context[2][3][4]

4-cyano-1H-indazole-3-carboxylic acid is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR antagonists) and neuroprotective agents.[1] Its structural duality—possessing both an acidic moiety at C3 and a nitrile handle at C4—makes it a versatile but analytically challenging scaffold.

The proximity of the electron-withdrawing cyano group (C4) to the carboxylic acid (C3) creates a unique electronic environment that significantly perturbs the standard indazole NMR signature. This guide provides a rigorous framework for the structural validation of this molecule using 1H NMR spectroscopy, focusing on spin-system analysis, solvent effects, and impurity profiling.[1]

Experimental Protocol: Sample Preparation

For polar, electron-deficient heterocycles, standard solvents like CDCl₃ are insufficient due to poor solubility and aggregation (dimerization of carboxylic acids).[1]

Optimized Workflow

To ensure high-resolution data and observation of exchangeable protons, DMSO-d₆ is the mandatory solvent.[1]

Figure 1: Optimized sample preparation workflow for polar indazole derivatives. Note the extended relaxation delay (d1=10s) recommended for accurate integration of the carboxylic proton.

Critical Parameters

-

Solvent: DMSO-d₆ (99.9% D).

-

Temperature: 298 K (25°C).[1]

-

Reference: Residual DMSO quintet at 2.50 ppm.

-

Water Suppression: Generally not recommended as it may suppress the broad exchangeable protons of interest (~13-14 ppm).

Theoretical Structural Analysis & Spectral Assignment

Unlike the unsubstituted parent indazole, the 4-cyano derivative lacks the H4 proton. This simplifies the aromatic region from a 4-spin system to a 3-spin system (AMX or ABC type), residing on the C5, C6, and C7 positions.[1]

The Spin System

-

H4: Absent (substituted by -CN).

-

H5: Ortho to Cyano (C4). Expected to be a doublet.

-

H6: Meta to Cyano. Expected to be a doublet of doublets (pseudo-triplet).

-

H7: Para to Cyano, Ortho to N1. Expected to be a doublet.

Predicted Chemical Shift Profile

Note: Values are derived from substituent chemical shift increments (SCS) applied to the 1H-indazole core in DMSO-d₆.[1]

| Proton | Position | Predicted Shift (δ ppm) | Multiplicity | J-Coupling (Hz) | Structural Driver |

| COOH | 3-COOH | 13.5 - 14.5 | Broad Singlet | - | H-bonding (dimer/solvent).[1] |

| NH | 1-NH | 13.5 - 14.5 | Broad Singlet | - | Indazole tautomerism.[1] |

| H5 | C5-H | 7.90 - 8.05 | Doublet (d) | J₅,₆ ≈ 8.5 | Deshielded by ortho-CN.[1] |

| H7 | C7-H | 7.70 - 7.85 | Doublet (d) | J₆,₇ ≈ 8.5 | Proximity to N1 (deshielding).[1] |

| H6 | C6-H | 7.45 - 7.60 | dd or Triplet | J ≈ 8.5, 7.0 | Resides in the "valley" between H5/H7.[1] |

Assignment Logic Diagram

The following decision tree illustrates how to assign the aromatic signals based on splitting patterns and chemical logic.

Figure 2: Logic flow for assigning the AMX spin system of the 4-substituted indazole ring.

Deep Dive: Mechanistic Interpretation

The "Ghost" Protons (Exchangeables)

In DMSO-d₆, the carboxylic acid proton (-COOH) and the indazole amine (-NH) are often extremely broad due to rapid proton exchange with trace water in the solvent.[1]

-

Observation: You may see a "hump" spanning 12.0–15.0 ppm, or two distinct broad singlets if the sample is very dry.[1]

-

Validation: Add 1 drop of D₂O to the NMR tube and shake. If these peaks disappear (deuterium exchange), they are confirmed as -OH/-NH.[1]

The 4-Cyano Effect

The cyano group is a strong electron-withdrawing group (EWG).

-

Inductive Effect (-I): Pulls electron density through the sigma bond framework, significantly deshielding the ortho proton (H5).[1]

-

Anisotropic Effect: While the magnetic anisotropy of the C≡N triple bond can be shielding in certain geometries, the inductive withdrawal typically dominates for protons directly on the aromatic ring, resulting in a net downfield shift for H5 relative to unsubstituted indazole.[1]

Impurity Profiling & Troubleshooting

When synthesizing this intermediate, specific byproducts are common. Use the NMR spectrum to detect them.[2][3][4]

| Impurity | NMR Signature | Origin |

| Decarboxylated Analog | New doublet at ~8.2 ppm (H3 appears). | Thermal degradation during workup. |

| Primary Amide | Two broad singlets ~7.5 & 8.0 ppm (CONH₂).[1] | Hydrolysis of the Nitrile (C4). |

| Residual Solvent | Singlet at 3.33 ppm (Water) or 2.50 (DMSO).[1] | Incomplete drying. |

References

-

Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin systems and solvent effects).

-

Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [Link][1]

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[1] (General reference for indazole shifts). [Link][1]

-

Larkin, T. et al. (2010).[1] "Nitrile-containing pharmaceuticals: target recognition and solid-state properties." Crystal Growth & Design, 10(12). (Context on nitrile-carboxylate interactions).

Sources

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 4-cyano-1H-indazole-3-carboxylic acid

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of pharmaceutical intermediates and active pharmaceutical ingredients. This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-cyano-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1][2] We will explore the theoretical underpinnings of the vibrational modes associated with its distinct functional groups—nitrile, carboxylic acid, and the indazole core—and correlate them to specific absorption bands. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and an authoritative summary of expected spectral features.

Introduction: The Molecular Architecture and Its Vibrational Signature

This compound (C₁₀H₅N₃O₂) is a structurally complex molecule featuring a bicyclic indazole nucleus substituted with both a nitrile (-C≡N) and a carboxylic acid (-COOH) group. Each of these functional groups, along with the aromatic indazole ring system, possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies. An FTIR spectrum provides a molecular fingerprint, allowing for unambiguous identification and assessment of the compound's purity and structural integrity. Understanding this fingerprint is crucial for its application in the synthesis of more complex drug molecules like Granisetron and Lonidamine.[3]

The power of IR spectroscopy lies in its ability to probe the specific bonds within a molecule.[4] When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to the natural vibrational frequencies of the bonds, leading to characteristic peaks in the spectrum.

Theoretical Analysis: Predicting the Spectrum

Before acquiring a spectrum, a theoretical analysis based on the molecule's structure allows us to predict the key absorption bands. The structure of this compound presents several key functional groups whose IR signatures are well-established.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group gives rise to some of the most prominent and easily identifiable peaks in the IR spectrum.

-

O-H Stretching: Due to extensive intermolecular hydrogen bonding, which forms a dimeric structure in the solid state, the O-H stretching vibration is exceptionally broad and strong. It typically appears as a wide absorption band spanning from 2500 to 3300 cm⁻¹ .[4][5] This broadness is a hallmark of carboxylic acids and can often obscure other peaks in this region.[5][6]

-

C=O (Carbonyl) Stretching: The carbonyl stretch is another strong and sharp absorption. For a hydrogen-bonded carboxylic acid, this peak is expected in the range of 1700-1725 cm⁻¹ .[4][7] Its high intensity is due to the large change in dipole moment during the vibration.

-

C-O Stretching: A medium intensity C-O stretching band is also expected, typically found between 1210 and 1320 cm⁻¹ .[6]

The Nitrile Group (-C≡N)

The nitrile functional group provides a highly characteristic and diagnostically useful peak.

-

C≡N Stretching: The carbon-nitrogen triple bond stretch appears as a sharp, intense peak in a relatively uncongested region of the spectrum, typically between 2220 and 2260 cm⁻¹ .[8][9] For aromatic nitriles like the subject compound, conjugation with the indazole ring system can weaken the triple bond slightly, shifting the peak to the lower end of this range, around 2220-2240 cm⁻¹ .[8][10]

The Indazole Core

The bicyclic indazole ring contributes several vibrations.

-

N-H Stretching: The N-H bond in the pyrazole portion of the indazole ring exhibits a stretching vibration. In the solid state, this is often a medium-intensity, somewhat broad peak in the 3100-3500 cm⁻¹ region.[11] However, it may be enveloped within the much broader O-H band of the carboxylic acid.

-

Aromatic C-H Stretching: The C-H bonds on the benzene ring portion of the indazole will show stretching vibrations just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹ .[12]

-

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings produce a series of medium to sharp peaks in the fingerprint region, between 1400 and 1650 cm⁻¹ .[12]

Data Presentation: Summary of Expected Vibrational Modes

The anticipated IR absorption bands for this compound are summarized in the table below for quick reference.

| Wavenumber (cm⁻¹) | Functional Group / Vibrational Mode | Expected Intensity & Shape |

| 3500 - 3100 | Indazole N-H Stretch | Medium, potentially broad |

| 3300 - 2500 | Carboxylic Acid O-H Stretch | Very Strong, Very Broad |

| 3100 - 3030 | Aromatic C-H Stretch | Medium to Weak, Sharp |

| 2240 - 2220 | Nitrile C≡N Stretch | Strong, Sharp |

| 1725 - 1700 | Carboxylic Acid C=O Stretch | Strong, Sharp |

| 1650 - 1400 | Aromatic C=C & C=N Ring Stretches | Medium to Weak, Multiple Sharp Bands |

| 1320 - 1210 | Carboxylic Acid C-O Stretch | Medium |

| 960 - 900 | Carboxylic Acid O-H Bend (Out-of-Plane) | Medium, Broad |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Accurate spectral acquisition is contingent on meticulous sample preparation and instrument operation. For a solid powder like this compound, the KBr pellet method is a classic and reliable technique, though Attenuated Total Reflectance (ATR) offers a faster alternative.[13][14]

KBr Pellet Transmission Method

This method involves dispersing the sample in a dry, IR-transparent matrix (Potassium Bromide) and pressing it into a thin, transparent pellet.[13] It often yields high-quality spectra with a good signal-to-noise ratio, ideal for library matching.[15]

Step-by-Step Methodology:

-

Drying: Gently dry both the sample and high-purity FTIR-grade KBr powder in an oven at ~110°C for 2-3 hours to remove any residual moisture, which can cause interfering O-H bands.[14][16] Store in a desiccator until use.

-

Sample Preparation: Weigh approximately 1-2 mg of the sample and 200-250 mg of the dried KBr powder.

-

Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity.

-

Pellet Pressing: Transfer the powder mixture to a KBr pellet die. Place the die into a hydraulic press and apply a vacuum to remove trapped air.[14] Gradually apply pressure (approximately 8-10 tons) for several minutes.

-

Pellet Inspection: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding, moisture, or insufficient pressure.

-

Spectral Acquisition:

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to ratio against the sample spectrum.

-

Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Attenuated Total Reflectance (ATR) Method

ATR is a popular alternative that requires minimal sample preparation.[16][17] A small amount of the powder is simply pressed against a high-refractive-index crystal (often diamond or germanium).

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty crystal.

-

Sample Application: Place a small amount of the powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.

-

Spectral Acquisition: Collect the sample spectrum using the same instrument parameters as the background scan.

-

Cleaning: Thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol) after analysis.

Caption: KBr Pellet method workflow for FTIR analysis.

Spectral Interpretation: A Guided Analysis

Interpreting the spectrum involves systematically identifying the key bands predicted in Section 2 and correlating them to the molecule's structure.

Caption: Correlation of functional groups to IR regions.

Analysis Walkthrough:

-

The High-Frequency Region (>2500 cm⁻¹): The first feature to look for is the immense, broad absorption from ~3300 cm⁻¹ down to 2500 cm⁻¹ . This is the unmistakable signature of the hydrogen-bonded O-H stretch of the carboxylic acid.[5][6] Superimposed on this broad peak, one may discern weaker, sharper peaks around 3100-3030 cm⁻¹ corresponding to the aromatic C-H stretches. The indazole N-H stretch may also be present here but is often masked by the dominant O-H signal.

-

The Triple Bond Region (~2200 cm⁻¹): Scan the region around 2230 cm⁻¹. A sharp and strong absorption here is definitive proof of the nitrile group (C≡N).[8][10] Its presence and sharpness are key identifiers.

-

The Carbonyl Region (~1700 cm⁻¹): Look for a strong, sharp peak between 1725-1700 cm⁻¹ . This is the C=O stretch of the carboxylic acid dimer.[4] Its intensity should be one of the strongest in the spectrum.

-

The Fingerprint Region (<1650 cm⁻¹): This region will contain a series of moderate-intensity peaks. Specifically, look for multiple absorptions between 1650-1400 cm⁻¹ which are characteristic of the C=C and C=N stretching vibrations of the indazole aromatic system.[12] A medium band around 1320-1210 cm⁻¹ corresponding to the C-O stretch should also be present.[6] Finally, a broad, medium-intensity peak may be visible around 900 cm⁻¹ , which arises from the out-of-plane O-H bend of the carboxylic acid dimer.[6]

Conclusion

The FTIR spectrum of this compound is rich with information, providing a clear and definitive fingerprint of its complex structure. The key diagnostic bands are the exceptionally broad O-H stretch (3300-2500 cm⁻¹), the strong and sharp C=O stretch (~1710 cm⁻¹), and the highly characteristic sharp C≡N stretch (~2230 cm⁻¹). By following the detailed protocols and interpretive guide outlined in this document, researchers can confidently use FTIR spectroscopy to verify the identity, assess the purity, and ensure the quality of this vital pharmaceutical intermediate.

References

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from Oregon State University Chemistry Department. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Royal Society of Chemistry. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. RSC Publishing. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder Department of Chemistry. [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from Scribd. [Link]

-

Quora. (2019). In IR spectroscopy, why does the O-H bond in carboxylic acids have a different absorption.... Retrieved from Quora. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

University of Calgary. (n.d.). IR Absorption Table. Retrieved from University of Calgary Chemistry Department. [Link]

-

Royal Society of Chemistry. (1995). Gas-phase Infrared Spectrum of Indazole. RSC Publishing. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from Drawell. [Link]

-

Kintek. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?. Retrieved from Kintek Press. [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

-

Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Retrieved from Specac Ltd. [Link]

-

National Center for Biotechnology Information. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem. [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from ResearchGate. [Link]

-

Shimadzu Scientific Korea. (n.d.). Measurement Methods for Powder Samples. Retrieved from Shimadzu Scientific Korea. [Link]

-

AZoM. (2012). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from AZoM. [Link]

- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Bulletin of the Korean Chemical Society. (2011). Infrared Spectroscopy of Imidazole Trimer in Helium Nanodroplets: Free NH Stretch Mode. Retrieved from ResearchGate. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. quora.com [quora.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. scribd.com [scribd.com]

- 11. Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Measurement Methods for Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]

- 15. kinteksolution.com [kinteksolution.com]

- 16. azom.com [azom.com]

- 17. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]

Technical Guide: Solubility Profiling of 4-Cyano-1H-indazole-3-carboxylic Acid

Topic: Solubility of 4-cyano-1H-indazole-3-carboxylic acid in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Profile

This compound (CAS: 1000341-33-2) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive scaffolds (e.g., PARP inhibitors, kinase inhibitors). Unlike common reagents, specific experimental solubility data for this 4-cyano derivative is absent from public physicochemical databases.

This guide addresses that data gap. It provides a theoretical solubility framework based on structural electronic effects and a self-validating experimental protocol to determine precise solubility limits.

Physicochemical Identity

| Property | Value / Prediction |

| CAS Number | 1000341-33-2 |

| Molecular Formula | C₉H₅N₃O₂ |

| Molecular Weight | 187.15 g/mol |

| Core Scaffold | 1H-Indazole |

| Substituents | 3-Carboxylic Acid (-COOH), 4-Cyano (-CN) |

| Predicted pKa (COOH) | ~3.0 – 3.5 (Acidic) |

| Predicted pKa (NH) | ~11.0 – 12.0 (Acidic shift due to -CN) |

| LogP (Predicted) | ~1.5 – 1.8 (Moderate Lipophilicity) |

Theoretical Solubility Framework

To predict the solubility behavior of this specific isomer, we must analyze the electronic influence of the 4-cyano group on the parent indazole-3-carboxylic acid scaffold.

Electronic Effects & Hammett Correlation

The cyano (-CN) group at position 4 is a strong electron-withdrawing group (EWG). Using Hammett substituent constants (

-

Increased Acidity : The -CN group stabilizes the conjugate base of both the carboxylic acid and the indazole N-H. This makes the compound more acidic than 1H-indazole-3-carboxylic acid.

-

Solubility Implication :

-

In Organic Solvents : The molecule retains high polarity. It will resist dissolution in non-polar solvents (Hexane, Toluene) and favor polar aprotic solvents (DMSO, DMF) that can accept hydrogen bonds from the N-H and -COOH donors.

-

In Aqueous Media : Solubility will be highly pH-dependent. At pH > 4, the carboxylate anion forms, drastically increasing aqueous solubility.

-

Hansen Solubility Parameter (HSP) Prediction

Based on the group contribution method, the solubility preferences can be categorized into three tiers:

| Tier | Solvent Class | Predicted Interaction | Recommendation |

| Tier 1 (High) | Polar Aprotic (DMSO, DMF, DMAc) | Strong dipole-dipole interactions; Solvent acts as H-bond acceptor for the acidic protons.[1] | Primary Solvents for stock solutions (>50 mg/mL).[1] |

| Tier 2 (Moderate) | Polar Protic (Methanol, Ethanol) | Solvation via H-bonding.[1] Solubility likely requires heating/sonication due to crystal lattice energy. | Secondary Solvents for recrystallization.[1] |

| Tier 3 (Low) | Non-Polar / Chlorinated (DCM, Hexane, Toluene) | High energy cost to break solute-solute H-bonds.[1] | Anti-solvents for precipitation.[1] |

Experimental Protocol: Self-Validating Solubility Determination

Since literature values are non-existent, you must generate your own data. The following protocol is designed to be self-validating , ensuring that the measured value represents true thermodynamic equilibrium rather than a kinetic metastable state.

Workflow Diagram

The following diagram outlines the "Shake-Flask" method with a kinetic validation loop.

Caption: Figure 1. Self-validating Shake-Flask solubility determination workflow with equilibrium check.

Step-by-Step Methodology

Phase 1: Preparation

-

Standard Curve : Prepare a stock solution of the compound in DMSO (e.g., 10 mg/mL). Dilute serially to create a 5-point calibration curve (0.01 – 1.0 mg/mL). Verify linearity (

). -

Solvent Prep : Ensure all organic solvents are anhydrous if moisture sensitivity is a concern (though indazole carboxylic acids are generally stable).

Phase 2: Saturation (The "Shake-Flask" Method)

-

Place 50–100 mg of solid this compound into a glass vial.

-

Add 1.0 mL of the target solvent (e.g., Methanol).

-

Visual Check : If the solid dissolves completely, add more solid until a visible precipitate remains. This ensures supersaturation .

-

Seal the vial and place it in a thermomixer or shaker bath at 25°C (±0.1°C). Agitate at 500–700 rpm.

Phase 3: Sampling & Validation

-

Timepoints : Withdraw aliquots at 24 hours, 48 hours, and 72 hours.

-

Separation : Centrifuge the aliquot at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (ensure filter compatibility).

-

Quantification : Dilute the supernatant with mobile phase and inject into HPLC.

-

Equilibrium Criteria : Compare the concentration at 48h and 72h. If the difference is < 5%, equilibrium is reached. If not, continue shaking.

Thermodynamic Analysis of Solubility

For drug development, understanding the energy of dissolution is as critical as the solubility value itself. By performing the experiment at three temperatures (e.g., 25°C, 37°C, 50°C), you can derive thermodynamic parameters using the van 't Hoff equation .

Equation:

Interpretation:

-

Plot :

(y-axis) vs. -

Slope :

. A negative slope indicates an endothermic process (solubility increases with heat), which is typical for this class of compounds in organic solvents. -

Intercept :

. Positive entropy reflects the disordering of the crystal lattice upon dissolution.

References

-

Compound Identity : PubChem. Indazole-3-carboxylic acid.[2][3][4][5] National Library of Medicine. [Link][1]

-

Solubility Theory : Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link][1]

-

Experimental Protocol : Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences. [Link][1]

-

Hammett Constants : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Indazole Acidity : Claramunt, R. M., et al. (1991). Acidity and basicity of indazole and its N-methyl derivatives. The Journal of Physical Chemistry. [Link]

Sources

- 1. Hammett substituent constants [stenutz.eu]

- 2. インダゾール-3-カルボン酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. zycz.cato-chem.com [zycz.cato-chem.com]

- 4. 7-Bromo-4-cyano-1H-indazole-3-carboxylic acid | C9H4BrN3O2 | CID 163259078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indazole-3-carboxylic acid | CAS#:4498-67-3 | Chemsrc [chemsrc.com]

The Chemical Sentinel: A Technical Guide to the Stability and Storage of 4-Cyano-1H-indazole-3-carboxylic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-1H-indazole-3-carboxylic acid is a pivotal building block in contemporary drug discovery, valued for its rigid scaffold and versatile functional groups that are instrumental in synthesizing a new generation of therapeutic agents. However, the very reactivity that makes this molecule a valuable synthon also renders it susceptible to degradation, compromising sample integrity, experimental reproducibility, and, ultimately, the viability of drug development campaigns. This in-depth technical guide provides a comprehensive analysis of the chemical stability of this compound. We will dissect the primary degradation pathways—hydrolysis, decarboxylation, and phototransposition—grounded in mechanistic principles. Furthermore, this guide outlines field-proven protocols for optimal storage and handling and presents a detailed methodology for conducting forced degradation studies to ensure the empirical validation of stability.

Physicochemical Properties and Molecular Architecture

A foundational understanding of the physicochemical properties of this compound is essential for appreciating its stability profile. The molecule's architecture, featuring an electron-rich indazole core substituted with two key electron-withdrawing groups—a nitrile at the 4-position and a carboxylic acid at the 3-position—governs its reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅N₃O₂ | [1] |

| Molecular Weight | 187.16 g/mol | [1] |

| Appearance | Off-white to yellow crystalline powder | [2] |

| Melting Point | ~266-270 °C (decomposes) | [3] |

| Solubility | Soluble in Dimethylformamide (DMF) and other polar aprotic solvents | [4] |

| CAS Number | Not broadly available; derivative of 1H-Indazole-3-carboxylic acid (4498-67-3) | [3][5] |

Critical Degradation Pathways: A Mechanistic Perspective

The stability of this compound is contingent on mitigating three primary degradation pathways. The presence of both a nitrile and a carboxylic acid on the indazole ring creates a molecule susceptible to specific environmental stressors.

Hydrolytic Degradation of the Cyano Group

The nitrile functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. This process occurs in a two-step manner, first yielding an intermediate amide (4-carbamoyl-1H-indazole-3-carboxylic acid), which can then be further hydrolyzed to a carboxylic acid (1H-indazole-3,4-dicarboxylic acid).

-

Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[6][7]

-

Base-Catalyzed Hydrolysis : Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[2][8] This pathway can often be stopped at the amide stage under mild conditions but will proceed to the carboxylic acid under more stringent conditions (e.g., elevated temperature).[6]

Caption: Hydrolytic degradation cascade of the cyano group.

Thermal and Catalytic Decarboxylation

Heteroaromatic carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating.[9] The stability of the resulting carbanion intermediate influences the facility of this reaction. While often requiring high temperatures, this pathway should be considered a potential degradation route during long-term storage at ambient or elevated temperatures or in the presence of certain metal catalysts.[10][11] The primary degradation product would be 4-cyano-1H-indazole.

Caption: Thermal or catalytic decarboxylation pathway.

Photolytic Instability: Indazole to Benzimidazole Transposition

Indazole rings are known to be photosensitive. Upon irradiation with UV light, particularly high-energy UVC but also potentially UVB or UVA, the 1H-indazole can rearrange to form a more stable benzimidazole structure.[12] This phototransposition represents a significant risk for samples exposed to light, leading to the formation of 4-carboxy-1H-benzimidazole-2-carbonitrile. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[13] However, exposure to light can provide the energy needed to overcome the activation barrier for this rearrangement.[12]

Caption: Potential photolytic rearrangement of the indazole core.

Recommended Storage and Handling Protocols

Based on the potential degradation pathways, a multi-faceted approach to storage and handling is critical to preserve the integrity of this compound.

-

Temperature: For long-term storage, refrigeration at 2-8°C is strongly recommended.[6] Some suppliers suggest storage at -20°C for maximal stability over extended periods.[14] Storing at low temperatures significantly reduces the rates of both potential hydrolysis and thermal decarboxylation.

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This minimizes exposure to atmospheric moisture, which is a key reactant in the hydrolysis of the nitrile group.

-

Light: Protect the compound from light at all times by using amber vials or by storing containers in the dark.[4][6] This is a critical step to prevent photolytic degradation to the benzimidazole derivative.

-

Handling: When handling, use personal protective equipment (PPE), including gloves and safety glasses, as the parent compound, indazole-3-carboxylic acid, is a known skin and eye irritant.[4][15] All manipulations should be performed in a well-ventilated area or a fume hood.[16]

Experimental Workflow: Forced Degradation Study

A forced degradation study is an essential experiment to identify the likely degradation products and establish a stability-indicating analytical method.[1][17][18] This protocol provides a systematic approach to stress testing this compound.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biopharminternational.com [biopharminternational.com]

- 5. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Decarboxylation [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. biomedres.us [biomedres.us]

- 18. assyro.com [assyro.com]

Potential biological activity of 4-cyano-1H-indazole-3-carboxylic acid

A Privileged Scaffold for Kinase Inhibition and Metabolic Modulation[1]

Executive Summary

4-cyano-1H-indazole-3-carboxylic acid (4-CIC) is a highly functionalized heterocyclic building block (CAS: 1000341-33-2) that occupies a unique chemical space in fragment-based drug discovery (FBDD).[1] Unlike simple indazoles, the presence of the electron-withdrawing cyano group at the C4 position—proximal to the C3-carboxylic acid—creates a distinct electronic dipole and steric profile. This guide analyzes its potential biological activity, predicting its utility as a hinge-binding motif in kinase inhibitors and a bioisostere for metabolic modulators (e.g., Lonidamine analogues).[1]

Chemical Profile & Structural Pharmacology[1]

1.1 Physicochemical Properties

The molecule adheres to the "Rule of Three" for fragment-based design, making it an ideal starting point for lead optimization.

| Property | Value (Predicted) | Relevance to Drug Design |

| Molecular Weight | ~187.15 g/mol | High Ligand Efficiency (LE) potential.[1] |

| H-Bond Donors | 2 (NH, COOH) | Critical for hinge region binding in kinases.[1] |

| H-Bond Acceptors | 4 (N, CN, COOH) | Facilitates interactions with lysine/aspartate residues.[1] |

| Topological Polar Surface Area | ~80 Ų | Good permeability; potential for CNS penetration if derivatized.[1] |

| Electronic Effect | 4-CN (Electron Withdrawing) | Lowers pKa of N1-H; increases acidity of 3-COOH.[1] |

1.2 Pharmacophore Analysis

The indazole-3-carboxylic acid core is a known "privileged structure."[1] The addition of the 4-cyano group introduces two critical SAR (Structure-Activity Relationship) features:

-

Steric Permissiveness: The linear nature of the cyano group allows it to fit into narrow hydrophobic pockets (e.g., the "gatekeeper" region of protein kinases) where bulkier halogens (Cl, Br) might clash.[1]

-

Electronic Modulation: The 4-CN group pulls electron density from the pyrazole ring, potentially strengthening the Hydrogen Bond Donor (HBD) capacity of the N1-H, which is often the key anchor point in enzyme active sites.

Predicted Biological Activity & Mechanisms

Based on structural homology with known bioactive indazoles (e.g., Axitinib, Lonidamine), 4-CIC is predicted to exhibit activity in three primary biological domains.[1]

2.1 Kinase Inhibition (ATP-Competitive)

The indazole core is a classic ATP-mimetic.[1]

-

Mechanism: The N1-H and N2 of the indazole ring form a bidentate H-bond interaction with the "hinge region" of the kinase domain.

-

Role of 4-CN: In many kinases (e.g., FGFR, VEGFR, c-Met ), the residue at the "gatekeeper" position controls access to a back hydrophobic pocket. The 4-position of the indazole faces this gatekeeper. A 4-cyano group can induce favorable dipole-dipole interactions without steric clash, potentially overcoming resistance mutations (e.g., T790M in EGFR).[1]

-

Target Candidates: TrkA/B/C, FGFR1-4, c-Met.

2.2 Metabolic Enzyme Modulation (Hexokinase/IDO1)

Indazole-3-carboxylic acids are bioisosteres of Lonidamine , a hexokinase II inhibitor used in cancer therapy to disrupt the Warburg effect.[1]

-

Mechanism: Inhibition of aerobic glycolysis leads to mitochondrial destabilization and apoptosis.

-

IDO1 Potential: The 4-substituted indazole scaffold also mimics the transition state of tryptophan in the IDO1 (Indoleamine 2,3-dioxygenase) active site, suggesting potential as an immuno-oncology agent.[1]

2.3 Antimicrobial Activity (Gyrase B)[1][2]

Bacterial DNA Gyrase B binds ATP to drive supercoiling. Indazole-3-carboxylic acids (often converted to amides) compete with ATP.[1] The 3-COOH moiety, if left free or esterified, can chelate magnesium ions essential for the ATPase activity.

Experimental Protocols

3.1 Chemical Synthesis Strategy

Note: Direct synthesis of the 4-cyano derivative requires navigating the directing effects of the indazole ring.

Step 1: Precursor Synthesis Start with 2-amino-3-cyanobenzoic acid or 3-bromoindazole .[1]

-

Route A (Cyclization): Diazotization of 2-amino-3-cyanocinnamic acid derivatives.[1]

-

Route B (Functionalization): Lithiation of 4-bromo-1H-indazole (protected) followed by CO2 quench to install C3-COOH, then Pd-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4) at C4.[1]

Step 2: Purification Recrystallization from EtOH/Water is typically sufficient due to the high polarity of the acid.

3.2 In Vitro Kinase Assay (ADP-Glo Protocol)

Objective: Determine IC50 against a panel of tyrosine kinases.[1]

-

Reagents: Recombinant Kinase (e.g., FGFR1), Substrate (Poly E4Y), ATP (10 µM), ADP-Glo Reagent (Promega).[1]

-